8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one
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Overview
Description
8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a thiol and an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:
Medicinal Chemistry: The spirocyclic structure is a valuable scaffold for drug design, offering stability and unique binding properties
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic core provides a rigid framework that can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Phenyl-1,7-diaza-spiro[4.5]decan-2-one: Similar spirocyclic structure but lacks the trifluoromethyl group.
1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one: Another spirocyclic compound with different substituents.
Uniqueness
8-Methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and other scientific research fields.
Properties
Molecular Formula |
C16H18F3NOS |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
8-methyl-4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H18F3NOS/c1-11-5-7-15(8-6-11)20(14(21)10-22-15)13-4-2-3-12(9-13)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3 |
InChI Key |
DEOBOZKPUGHKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)N(C(=O)CS2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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